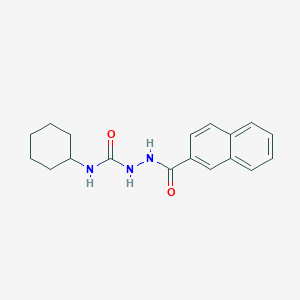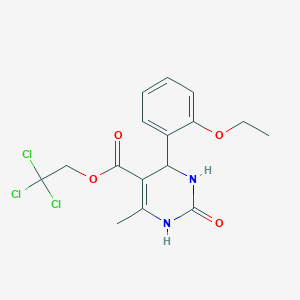![molecular formula C14H20N4O3 B4952903 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]acetohydrazide](/img/structure/B4952903.png)
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]acetohydrazide is a complex organic compound that features a piperazine ring substituted with a benzodioxole moiety and an acetohydrazide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]acetohydrazide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 1,3-benzodioxole-5-carboxaldehyde to form the corresponding benzodioxole-substituted piperazine.
Acetohydrazide Formation: The benzodioxole-substituted piperazine is then reacted with ethyl chloroacetate to form the ethyl ester intermediate, which is subsequently converted to the acetohydrazide through hydrazinolysis.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学研究应用
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]acetohydrazide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular assays.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar or charged residues. The acetohydrazide group may participate in hydrogen bonding or covalent interactions, modulating the activity of the target protein.
相似化合物的比较
Similar Compounds
- 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine
- 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-nitrobenzonitrile
- 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-methylpyrimidine
Uniqueness
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the acetohydrazide group differentiates it from other similar compounds, potentially offering unique interactions and applications in various fields.
属性
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c15-16-14(19)9-18-5-3-17(4-6-18)8-11-1-2-12-13(7-11)21-10-20-12/h1-2,7H,3-6,8-10,15H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNAAKTNMKUNIJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(4-BENZYLPIPERIDINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-4-BROMOBENZAMIDE](/img/structure/B4952820.png)
![3,3-dimethyl-11-(6-methyl-4-oxo-4H-chromen-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4952826.png)
![3-{[(1-carboxyethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4952838.png)
![(2-Bromophenyl)-[4-(4-fluoro-5-morpholin-4-yl-2-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B4952847.png)
![N-ethyl-N-{[5-methyl-2-(1-naphthyl)-1,3-oxazol-4-yl]methyl}-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B4952863.png)
![N-{2-[4-(6-ACETAMIDO-4-PHENYLQUINAZOLIN-2-YL)PHENYL]-4-PHENYLQUINAZOLIN-6-YL}ACETAMIDE](/img/structure/B4952867.png)
![8-(3-bromophenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B4952872.png)
![N-allyl-2-[(4-chloro-3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4952876.png)
![3-(4-methylphenyl)-1-[2-(4-methylphenyl)-2-oxoethyl]-1,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium bromide](/img/structure/B4952885.png)
![N-cyclopropyl-4-methoxy-3-({1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}oxy)benzamide](/img/structure/B4952889.png)
![5-[(4-methoxyphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B4952895.png)



